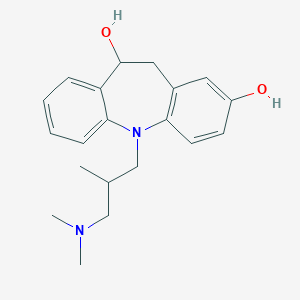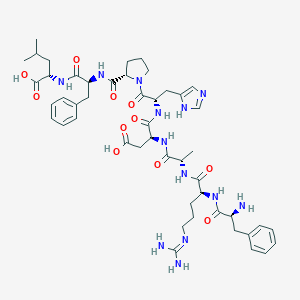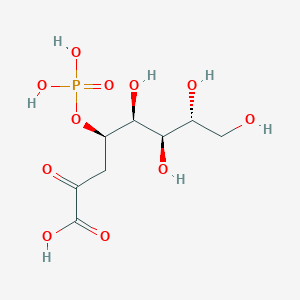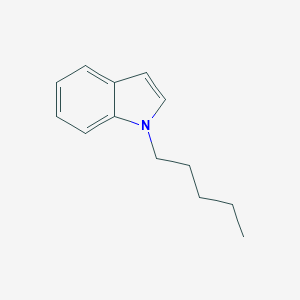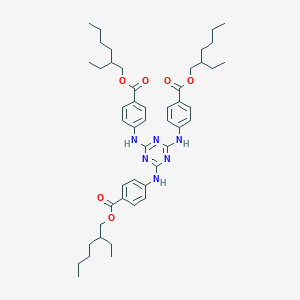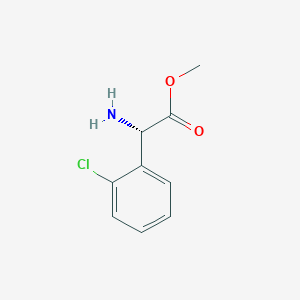
(S)-(+)-2-Chlorophenylglycine methyl ester
Übersicht
Beschreibung
“(S)-(+)-2-Chlorophenylglycine methyl ester” is a type of organic compound known as an ester. Esters are derived from carboxylic acids, in which the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Wissenschaftliche Forschungsanwendungen
Enantioselective Bioresolution
(S)-(+)-2-Chlorophenylglycine methyl ester is utilized as a key chiral building block in pharmaceutical applications, notably in the production of clopidogrel, an antiaggregatory and antithrombotic drug. A study highlighted the use of immobilized Protease 6SD on multi-walled carbon nanotubes for the enantioselective resolution of the compound. This method enhanced substrate solubility and recyclability of the immobilizate, yielding optically pure (S)-(+)-2-Chlorophenylglycine methyl ester with high conversion rates and excellent recycling performance Weng et al., 2020.
Synthesis of Pharmaceutical Isomers
The compound serves as an intermediate in synthesizing isomers of pharmaceutical significance. For instance, it was used in the synthesis of an isomer of clopidogrel, achieved through a series of chemical reactions including amino substitution and Mannich reaction, offering the advantages of commercially available starting materials, mild reaction conditions, and high yield Wei-hui, 2010.
Preparation of Chiral Stationary Phases
(S)-(+)-2-Chlorophenylglycine methyl ester was involved in the preparation of novel brush-type chiral stationary phases based on phenylglycine derivatives. These phases were utilized in enantioseparation, demonstrating their utility in chromatographic applications Qi, 2015.
Chemo-enzymatic Synthesis
The compound is recognized as a vital chiral building block in the chemo-enzymatic synthesis of clopidogrel. The synthesis process involved enzyme-catalyzed resolution, offering a straightforward pathway suitable for large-scale preparation of the drug Ferraboschi et al., 2010.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOZNRDJNWTPS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471702 | |
| Record name | (S)-(+)-2-Chlorophenylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Chlorophenylglycine methyl ester | |
CAS RN |
141109-14-0 | |
| Record name | Methyl (αS)-α-amino-2-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-2-Chlorophenylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (αS)-α-amino-2-chlorobenzeneacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644E43P42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the (S)-enantiomer in the synthesis of Clopidogrel?
A: Clopidogrel is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Only the (S)-enantiomer of Clopidogrel exhibits the desired antiplatelet activity. Therefore, obtaining (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate, the key chiral building block, is crucial for synthesizing the active form of the drug. []
Q2: How is (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate obtained in the synthesis described in the research?
A: The research describes obtaining (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate from racemic 2-amino-2-(2-chlorophenyl) acetic acid through a two-step process. First, the racemic acid is esterified to form the methyl ester. Then, optical resolution is employed to separate the (S)-enantiomer from the racemic mixture. This enantiomerically pure ester then serves as the crucial building block for Clopidogrel synthesis. []
Q3: Are there alternative methods for producing (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate?
A: Yes, another study highlights a one-step enantioselective bioresolution approach using immobilized Protease 6SD on multi-walled carbon nanotubes in a triphasic system. [] This method offers a potentially more efficient and environmentally friendly alternative to traditional chemical resolution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
